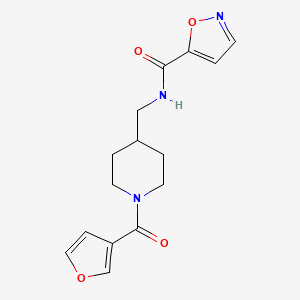

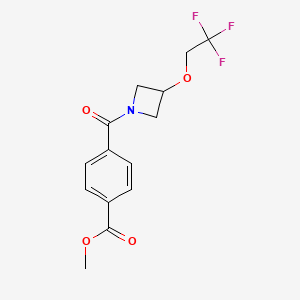

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide” is a compound that contains an isoxazole ring . Isoxazole derivatives have been reported to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized for high 5-HT4 receptor binding affinities . A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Aplicaciones Científicas De Investigación

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research by Patel (2020) explored the synthesis and chelating properties of furan ring-containing organic ligands, focusing on their antibacterial activities against human pathogenic bacteria. The study found that compounds with furan rings, similar in structure to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, show varying inhibitory activity on bacterial growth, highlighting the potential of such compounds in antibacterial applications (Patel, 2020).

PET Imaging of Microglia

A study by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which could noninvasively image reactive microglia and their contribution to neuroinflammation in vivo. This research highlights the use of furan-carboxamide derivatives in developing diagnostic tools for neuroinflammatory and neurodegenerative diseases, offering a noninvasive method to study the immune environment of central nervous system malignancies (Horti et al., 2019).

Synthesis and Reactivity of Benzothiazole and Isoxazole Derivatives

El’chaninov and Aleksandrov (2017) conducted studies on the synthesis and reactivity of furan-2-carboxamide derivatives, leading to the creation of compounds with potential applications in materials science and pharmacology. These studies demonstrate the versatility of furan-carboxamide derivatives in synthesizing complex organic compounds with diverse biological and chemical properties (El’chaninov & Aleksandrov, 2017).

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents

Ismail et al. (2004) explored the synthesis of dicationic imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and excellent in vivo activity against trypanosomal models. This research underscores the potential of furan-carboxamide derivatives in developing new therapeutic agents for protozoal infections (Ismail et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Compounds containing the isoxazole ring serve as an important source of valuable drugs that are designed to treat infections and diseases of different etiologies . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propiedades

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-14(13-1-5-17-22-13)16-9-11-2-6-18(7-3-11)15(20)12-4-8-21-10-12/h1,4-5,8,10-11H,2-3,6-7,9H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLHBNGOWTYXFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=NO2)C(=O)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)

![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-enamide](/img/structure/B2383850.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)

![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)